molecular formula C24H17ClN4O2S B2985992 N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536704-25-3

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2985992
CAS No.: 536704-25-3
M. Wt: 460.94
InChI Key: XWWPOKAKCFZJMK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring. Key structural elements include:

  • A 3-chlorophenyl group attached to the acetamide nitrogen.
  • A sulfanyl (-S-) linker connecting the acetamide moiety to the pyrimidoindole scaffold.
  • A 4-oxo-3-phenyl substitution on the pyrimidoindole system.

Its synthesis typically involves coupling reactions using activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and purification via reverse-phase chromatography .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-15-7-6-8-16(13-15)26-20(30)14-32-24-28-21-18-11-4-5-12-19(18)27-22(21)23(31)29(24)17-9-2-1-3-10-17/h1-13,27H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWPOKAKCFZJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyrimidoindole Core: : The pyrimidoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidoindole core with a chlorobenzene derivative under conditions that promote the substitution of a hydrogen atom with the chlorophenyl group.

  • Attachment of the Sulfanylacetamide Moiety: : The final step involves the introduction of the sulfanylacetamide moiety. This can be achieved through a thiol-ene reaction, where a thiol group reacts with an acetamide derivative in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the sulfanyl group, converting it into a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl groups present in the compound.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often requires a catalyst or elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : The compound has shown potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

  • Industry: : The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Role of the Acetamide Substituent

  • Bulky groups (e.g., cyclopentyl, naphthyl) improve TLR4 selectivity but may reduce synthetic yield .
  • Electron-deficient aromatic groups (e.g., 3-chlorophenyl) enhance metabolic stability and binding interactions, as seen in SARS-CoV-2 protease inhibitors .
  • Heterocyclic substituents (e.g., furfuryl) increase solubility but require further activity profiling .

Sulfanyl vs. Sulfonyl/Sulfinyl Linkers

  • Oxidation of the sulfanyl group to sulfonyl (e.g., compound 2 in ) reduces flexibility and may alter target engagement, as seen in incomplete oxidation byproducts .
  • The sulfanyl linker in the parent compound likely optimizes a balance between binding affinity and metabolic stability compared to oxidized analogs .

Crystallographic and Physicochemical Properties

  • Dihedral angles between the pyrimidoindole core and substituents vary significantly. For example, in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (compound II), dihedral angles of 59.70° and 62.18° between the pyrimidine and benzene rings influence crystal packing and solubility .
  • Hydrogen-bond networks (e.g., N–H⋯O and N–H⋯Cl interactions) stabilize the crystal lattice, as observed in structurally related acetamides .

Biological Activity

N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H16ClN3O2S2C_{21}H_{16}ClN_{3}O_{2}S_{2} with a molecular weight of approximately 442.0 g/mol. The structure includes a pyrimidoindole core linked to a thiazole moiety via a sulfanyl group. This unique configuration is believed to play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC21H16ClN3O2S2
Molecular Weight442.0 g/mol
Purity≥ 95%
LogP5.629
Water Solubility (LogSw)-5.77
pKa11.14

The compound's mechanism of action involves interaction with specific molecular targets and pathways. Its structural features allow it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, one study reported an IC50 value indicating potent growth inhibition in the HT29 colon cancer cell line due to the presence of the chlorophenyl group .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on human-derived breast cancer cells and found that it induced apoptosis through the activation of caspase pathways. The presence of the thiazole moiety was crucial for enhancing cytotoxicity against tumor cells .
  • Antimicrobial Testing : Another investigation assessed its antibacterial efficacy using the dilution method against various bacterial strains. The results indicated that the compound exhibited stronger antibacterial activity compared to conventional antibiotics, suggesting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(3-chlorophenyl)-2-({4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound is synthesized via a multi-step route involving HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to activate carboxylic acids, enabling efficient amide bond formation. Reaction conditions include anhydrous DMF under nitrogen, with purification via reverse-phase chromatography (C18 column, water:methanol gradient) to isolate the product. Key intermediates like the pyrimidoindole core are prepared through cyclization reactions under acidic or basic conditions .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.2–8.5 ppm) and sulfanyl/acetamide moieties (δ 3.8–4.2 ppm for SCH2; δ 2.1 ppm for COCH3).
  • HRMS : Experimental m/z values match theoretical molecular weights within ±2 ppm error.
  • Elemental Analysis : C, H, N percentages are validated against calculated values .

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